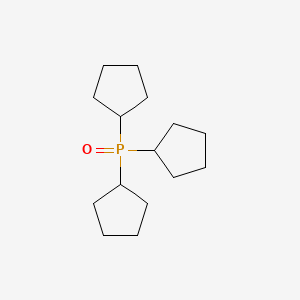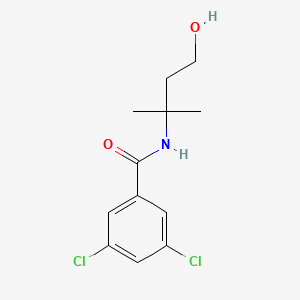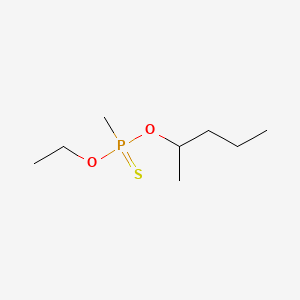
(+-)-Ethyl S-pentyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Ethyl S-pentyl methylphosphonothioate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonothioate group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ethyl S-pentyl methylphosphonothioate typically involves the reaction of ethyl methylphosphonothioate with pentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the pentyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of (-)-Ethyl S-pentyl methylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(-)-Ethyl S-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phosphonothioate group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphonates.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
Chemistry
In chemistry, (-)-Ethyl S-pentyl methylphosphonothioate is used as a reagent in the synthesis of other organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology
The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase. This makes it a candidate for research in neurobiology and the development of treatments for neurological disorders.
Medicine
In medicine, (-)-Ethyl S-pentyl methylphosphonothioate is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of (-)-Ethyl S-pentyl methylphosphonothioate involves the inhibition of enzymes by binding to their active sites. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Ethyl methylphosphonothioate: Lacks the pentyl group, making it less hydrophobic.
S-pentyl methylphosphonothioate: Similar structure but without the ethyl group.
Methylphosphonothioate derivatives: Various derivatives with different alkyl groups.
Uniqueness
(-)-Ethyl S-pentyl methylphosphonothioate is unique due to its specific combination of ethyl and pentyl groups attached to the phosphonothioate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in chemistry, biology, and industry.
Properties
CAS No. |
65143-02-4 |
|---|---|
Molecular Formula |
C8H19O2PS |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
ethoxy-methyl-pentan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS/c1-5-7-8(3)10-11(4,12)9-6-2/h8H,5-7H2,1-4H3 |
InChI Key |
BDEGQQXVIXWKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=S)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


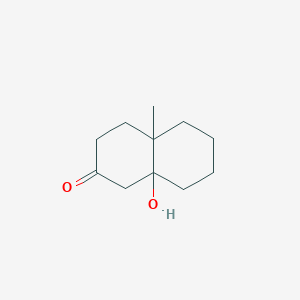
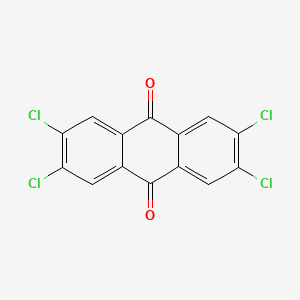
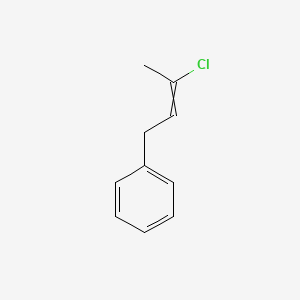
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
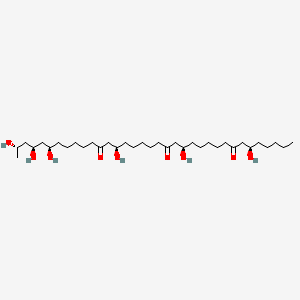
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

